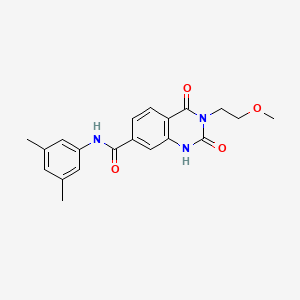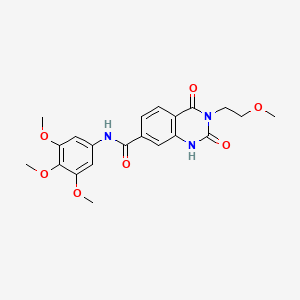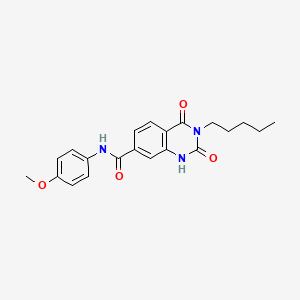![molecular formula C19H23ClN2O4S B6526235 methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135224-17-7](/img/structure/B6526235.png)
methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[2,3-c]pyridine structure, with additional functional groups attached at the 2, 3, and 6 positions of the ring. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present in the molecule. Pyridinium salts, which are structurally similar, have been shown to have a wide range of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound aromatic and planar .Scientific Research Applications
Antimicrobial Activity
Methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits promising antimicrobial properties. Researchers have found that derivatives of this compound display activity against both gram-positive and gram-negative bacteria. Additionally, it shows efficacy against fungi and even Mycobacterium tuberculosis, making it a potential candidate for novel antimicrobial agents .
Insecticidal Properties
The same compound has been investigated for its insecticidal activity. Preliminary studies suggest that it may serve as an effective insecticide, although further research is needed to optimize its potency and safety .
Anti-Inflammatory Potential
Researchers have explored the anti-inflammatory effects of methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride. While more detailed investigations are required, initial findings indicate that it could be a valuable lead compound for developing anti-inflammatory drugs .
Molluscicidal Activity
In addition to its antimicrobial and insecticidal properties, this compound has shown molluscicidal activity. Mollusks can be pests in certain environments, and compounds like this one may offer eco-friendly solutions for their control .
Human Chk1 Kinase Inhibition
Some analogs of methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride have demonstrated promising growth inhibition of human Chk1 kinase. Chk1 is involved in cell cycle regulation, and inhibiting it selectively could have implications in cancer therapy .
Hepatocellular Carcinoma Activity
Although not directly related to the compound itself, derivatives of methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate have been evaluated for their anti-hepatocellular carcinoma activity. These derivatives were tested using human HepG2 cells, and their hepatotoxicity was also assessed .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 6-ethyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S.ClH/c1-3-21-10-9-14-15(11-21)26-18(17(14)19(23)24-2)20-16(22)12-25-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANBOSDFOKMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526164.png)
![N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride](/img/structure/B6526167.png)





![2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6526205.png)

![1-[cyclohexyl(ethyl)amino]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol hydrochloride](/img/structure/B6526217.png)
![1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6526218.png)
![2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6526237.png)
![1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6526247.png)